molecular formula C26H40O7 B611419 Tonantzitlolone CAS No. 845811-30-5

Tonantzitlolone

Cat. No. B611419
M. Wt: 464.599
InChI Key: YMEAIOHYSIGDJY-VDLZEVDKSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tonantzitlolone is a natural agonist of tprc1/4/5 channels, also acting as a dual pkcα and pkcθ activator, inducing an insulin resistant phenotype by inhibiting irs1 and the pi3k/akt pathway, activating the heat shock factor 1 (hsf1) transcription factor driving glucose dependency

Scientific Research Applications

Enantioselective Total Synthesis

Tonantzitlolone, a 15-membered macrocyclic diterpene, has been successfully synthesized enantioselectively, which is significant for its structural and medicinal research. This synthesis involved key steps like Julia olefination and E-selective ring-closing metathesis, establishing the compound's absolute configuration (Jasper et al., 2005).

Inhibition of Cell Proliferation and Kinesin-5 Function

Tonantzitlolone A, both in its natural and synthetic enantiomeric forms, has shown notable cytostatic activity. It induces monoastral spindle formation in cells, indicating an inhibitory effect on kinesin-5, a mitotic motor molecule. This specific inhibition has been confirmed through in vitro assays, demonstrating potential applications in cancer research (Pfeffer et al., 2016).

Activation of PKCα and PKCθ in Renal Cell Carcinoma

In clear cell renal cell carcinoma (CCRCC), Tonantzitlolone acts as a dual activator of PKCα and PKCθ. This activation leads to an insulin-resistant phenotype by inhibiting IRS1 and the PI3K/Akt pathway, while simultaneously activating the transcription factor heat shock factor 1 (HSF1). This induces a metabolic catastrophe in CCRCC cells, highlighting Tonantzitlolone's potential as a therapeutic agent (Sourbier et al., 2014).

Nanomolar Potency Activator of TRPC Channels

Tonantzitlolone has been identified as a potent activator of transient receptor potential canonical (TRPC) channels, specifically TRPC1/4/5. Its cytotoxicity towards certain cancer cells, like renal cell carcinoma cells, suggests its potential in cancer therapy research (Rubaiy et al., 2018).

properties

CAS RN

845811-30-5

Product Name

Tonantzitlolone

Molecular Formula

C26H40O7

Molecular Weight

464.599

IUPAC Name

(1R,2S,3R,6S,10S,12R,14R,15R,Z)-1,2-dihydroxy-3,7,7,10,14-pentamethyl-11-oxo-16,17-dioxatricyclo[10.3.1.13,6]heptadec-8-en-15-yl (E)-3-methylpent-2-enoate

InChI

InChI=1S/C26H40O7/c1-8-15(2)13-20(27)31-22-17(4)14-18-21(28)16(3)9-11-24(5,6)19-10-12-25(7,33-19)23(29)26(22,30)32-18/h9,11,13,16-19,22-23,29-30H,8,10,12,14H2,1-7H3/b11-9-,15-13+/t16-,17+,18+,19-,22+,23-,25+,26-/m0/s1

InChI Key

YMEAIOHYSIGDJY-VDLZEVDKSA-N

SMILES

CC/C(C)=C/C(O[C@@H]([C@@](O1)(O)[C@@H](O)[C@@]2(C)CC[C@@](O2)([H])C(C)(C)/C=C\[C@@H]3C)[C@H](C)C[C@]1([H])C3=O)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

TZL; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tonantzitlolone
Reactant of Route 2
Reactant of Route 2
Tonantzitlolone
Reactant of Route 3
Tonantzitlolone
Reactant of Route 4
Tonantzitlolone
Reactant of Route 5
Tonantzitlolone
Reactant of Route 6
Tonantzitlolone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.